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Compound of Interest

Compound Name:
4-(4-Chloroquinazolin-7-

yl)morpholine

Cat. No.: B1424353 Get Quote

An In-depth Technical Guide to 4-(4-Chloroquinazolin-7-yl)morpholine: A Privileged Scaffold

for Kinase Inhibitor Discovery

Abstract
The quinazoline core is a cornerstone in modern medicinal chemistry, most notably for its role

in the development of targeted cancer therapies. When functionalized with a morpholine moiety

—a group known to enhance aqueous solubility and favorable pharmacokinetic properties—the

resulting scaffold becomes a highly valuable building block for drug discovery. This guide

provides a comprehensive technical overview of 4-(4-chloroquinazolin-7-yl)morpholine, a

key intermediate for the synthesis of advanced kinase inhibitors and other biologically active

molecules. We will explore its chemical properties, a robust synthesis protocol, potential

biological mechanisms of action, and the analytical methodologies required for its

characterization, providing researchers with the foundational knowledge to leverage this

compound in their discovery programs.

Introduction: The Convergence of Two Privileged
Scaffolds
The quinazoline ring system is a bicyclic heterocycle recognized as a "privileged scaffold" due

to its ability to bind to a wide range of biological targets. Its derivatives, particularly 4-

anilinoquinazolines, have been extensively developed as potent inhibitors of receptor tyrosine
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kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), leading to FDA-approved

drugs such as gefitinib and erlotinib.[1][2] The strategic importance of the 4-chloro substituent

on the quinazoline ring lies in its function as a reactive handle, enabling nucleophilic aromatic

substitution (SNAr) reactions to introduce diverse functional groups.[1]

The morpholine heterocycle is another critical component in drug design. Its inclusion in a

molecule often improves the overall pharmacokinetic profile, enhancing solubility, metabolic

stability, and central nervous system (CNS) penetration.[3][4] The oxygen atom of the

morpholine ring can also act as a hydrogen bond acceptor, contributing to target binding

affinity, as seen in PI3K inhibitors.[3]

The compound 4-(4-chloroquinazolin-7-yl)morpholine merges these two powerful motifs. It

serves as a pre-functionalized, advanced intermediate, perfectly poised for the synthesis of

compound libraries targeting kinases and other enzymes implicated in oncology and beyond.

The presence of the reactive C4-chloro group allows for the introduction of various aryl amines

to complete the pharmacophore required for kinase inhibition.

Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its application in

research. The key identifiers and physicochemical characteristics of 4-(4-chloroquinazolin-7-
yl)morpholine are summarized below.
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Property Value Reference(s)

IUPAC Name
4-(4-chloroquinazolin-7-

yl)morpholine
[5]

Synonyms

4-chloro-7-

morpholinoquinazoline, 4-

Chloro-7-(morpholin-4-

yl)quinazoline

[5]

CAS Number 1334602-74-2 [5]

Molecular Formula C₁₂H₁₂ClN₃O [5]

Molecular Weight 249.70 g/mol [5]

Physical Form Solid —

Purity Typically ≥97% [5]

Storage Conditions 2-8°C, under inert atmosphere —

InChI Key
GKFIGWQWNINBID-

UHFFFAOYSA-N
—

Synthesis and Purification
The synthesis of 4-(4-chloroquinazolin-7-yl)morpholine is most efficiently achieved via a

nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity

of the C4-chloro position on a suitable quinazoline precursor. The most logical starting material

is 4,7-dichloroquinazoline.

Proposed Synthetic Pathway
The reaction proceeds by the displacement of the C4-chloride of 4,7-dichloroquinazoline by the

secondary amine of morpholine. The C7-chloride is significantly less reactive towards

nucleophilic substitution, allowing for a regioselective reaction.
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Reactants Reaction Conditions

Products & Purification

4,7-Dichloroquinazoline

4-(4-Chloroquinazolin-7-yl)morpholine

Morpholine Solvent: Isopropanol or DMF

Reaction Medium

Base (optional): DIPEA or K₂CO₃

Acid Scavenger

Heat (e.g., 80-120°C)

Drives Reaction

Purification: Recrystallization or Column Chromatography

Crude Product

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(4-chloroquinazolin-7-yl)morpholine.

Detailed Experimental Protocol
Causality: This protocol is based on established methods for the amination of 4-

chloroquinazolines and related heterocycles.[6][7] The C4 position is electron-deficient due to

the adjacent ring nitrogens, making it highly susceptible to nucleophilic attack. The use of a

solvent like isopropanol or DMF facilitates the reaction, and heating provides the necessary

activation energy. A base can be used to scavenge the HCl byproduct, driving the reaction to

completion.

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 4,7-dichloroquinazoline (1.0 eq). Suspend the starting material in a suitable

solvent such as isopropanol or N,N-dimethylformamide (DMF) (approx. 5-10 mL per mmol of

starting material).

Addition of Reagents: Add morpholine (1.5-2.0 eq) to the suspension. If desired, add a non-

nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1424353?utm_src=pdf-body-img
https://www.benchchem.com/product/b1424353?utm_src=pdf-body
https://www.mdpi.com/1422-8599/2024/1/M1796
https://pmc.ncbi.nlm.nih.gov/articles/PMC7125724/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(K₂CO₃) (2.0 eq).

Reaction Execution: Heat the reaction mixture to 80-120°C and stir for 4-12 hours. The

reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up:

Cool the reaction mixture to room temperature.

If the product precipitates upon cooling, it can be isolated by filtration, washed with cold

solvent (e.g., isopropanol or diethyl ether), and dried under vacuum.

If the product remains in solution, concentrate the solvent under reduced pressure.

Partition the residue between dichloromethane (DCM) and a saturated aqueous sodium

bicarbonate (NaHCO₃) solution.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate in vacuo.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent.

Biological Activity and Putative Mechanism of
Action
While specific biological data for 4-(4-chloroquinazolin-7-yl)morpholine is not extensively

published, its structure strongly suggests a role as an intermediate for kinase inhibitors. The 4-

aminoquinazoline scaffold is a well-established ATP-competitive inhibitor of numerous kinases.

[1] The final active compound, typically a 4-anilinoquinazoline derivative, mimics the adenine

portion of ATP, binding to the hinge region of the kinase catalytic domain.

The morpholine moiety at the C7 position is expected to occupy the solvent-exposed region of

the ATP-binding pocket. This can be leveraged to enhance solubility and fine-tune binding

interactions. Therefore, this compound is a precursor to molecules that likely inhibit signaling
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pathways driven by RTKs, such as the PI3K/Akt/mTOR pathway, which is frequently

dysregulated in cancer.

Growth Factor (e.g., EGF)

Receptor Tyrosine Kinase (e.g., EGFR)

Binds & Activates

PI3K

Recruits & Activates

Derivative of
4-(4-Chloroquinazolin-7-yl)morpholine

ATP-Competitive Inhibition

PIP3

Phosphorylates

PIP2

PDK1

Recruits

Akt

Phosphorylates

mTOR

Activates

Cell Proliferation,
Survival, Growth

Promotes
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Caption: Putative inhibition of an RTK signaling pathway.

Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity, structure, and purity of the

synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show characteristic signals for both the quinazoline

and morpholine moieties. The aromatic protons on the quinazoline ring will appear in the

downfield region (typically 7.5-9.0 ppm). The morpholine protons will present as two

distinct multiplets, typically around 3.5-4.0 ppm (for -N-CH₂-) and 3.8-4.2 ppm (for -O-

CH₂-), each integrating to 4 protons.[8]

¹³C NMR: The spectrum will show signals for the aromatic carbons of the quinazoline core

and two signals for the aliphatic carbons of the morpholine ring.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a

prominent molecular ion peak [M+H]⁺ at approximately m/z 250.7, corresponding to the

protonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio)

should be clearly visible, providing definitive evidence of its presence.[6]

High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a

reversed-phase HPLC method.[9][10]

Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1%

trifluoroacetic acid or formic acid).

Detection: UV detection at a wavelength where the quinazoline chromophore absorbs

strongly (e.g., 254 nm or 340 nm).

Expected Result: A pure sample should yield a single major peak.
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Safety and Handling
Based on available safety data for this compound and related structures, the following

precautions should be observed.

Hazard Class GHS Pictogram H-Statement(s)
P-Statement(s)
(Selected)

Acute Toxicity
GHS07 (Exclamation

Mark)

H302: Harmful if

swallowed

P264: Wash skin

thoroughly after

handling. P270: Do

not eat, drink or

smoke when using

this product.

P301+P312: IF

SWALLOWED: Call a

POISON

CENTER/doctor if you

feel unwell.

Skin Irritation
GHS07 (Exclamation

Mark)

H315: Causes skin

irritation

P280: Wear protective

gloves. P302+P352:

IF ON SKIN: Wash

with plenty of soap

and water.

Eye Irritation
GHS07 (Exclamation

Mark)

H319: Causes serious

eye irritation

P280: Wear eye

protection/face

protection.

P305+P351+P338: IF

IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.
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Handling Recommendations: Handle in a well-ventilated area or fume hood. Wear appropriate

personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Applications in Drug Discovery and Medicinal
Chemistry
The primary application of 4-(4-chloroquinazolin-7-yl)morpholine is as a versatile chemical

intermediate.[5] Its structure is designed for subsequent modification, making it a valuable

starting point for structure-activity relationship (SAR) studies.

Scaffold for Kinase Inhibitors: The C4-chloro group is an excellent electrophilic site for SNAr

reactions with a wide variety of anilines and other amines. This allows for the rapid synthesis

of libraries of 4-aminoquinazoline derivatives to probe the ATP-binding sites of various

kinases.[1]

Fragment-Based Drug Design: The molecule itself can be considered a high-value fragment

for fragment-based screening campaigns, combining two biologically relevant

pharmacophores.

Lead Optimization: The morpholine group can be introduced into a lead series via this

intermediate to improve properties like solubility, metabolic stability, and cell permeability,

which are critical for advancing a compound toward clinical development.[3]

Conclusion
4-(4-chloroquinazolin-7-yl)morpholine is more than just a chemical reagent; it is an enabling

tool for innovation in drug discovery. By providing a pre-built scaffold that combines the kinase-

targeting potential of the quinazoline core with the favorable pharmacokinetic profile imparted

by the morpholine moiety, it significantly streamlines the synthesis of novel therapeutic

candidates. Researchers equipped with an understanding of its properties, synthesis, and

potential applications are well-positioned to accelerate the development of the next generation

of targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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